D-Alanyl-O-benzoyl-L-serine
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Overview
Description
D-Alanyl-O-benzoyl-L-serine: is a dipeptide compound composed of D-alanine and O-benzoyl-L-serine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Alanyl-O-benzoyl-L-serine typically involves the protection of the hydroxyl group of L-serine with a benzoyl group, followed by coupling with D-alanine. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: D-Alanyl-O-benzoyl-L-serine can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzoyl group and the amino acid side chains.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols.
Major Products:
Hydrolysis: D-alanine and O-benzoyl-L-serine.
Oxidation: Oxidized derivatives of the benzoyl group and amino acid side chains.
Reduction: Reduced derivatives of the benzoyl group and amino acid side chains.
Scientific Research Applications
Chemistry: D-Alanyl-O-benzoyl-L-serine is used in the study of peptide chemistry and the development of new synthetic methodologies. It serves as a model compound for investigating peptide bond formation and cleavage .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It is also employed in the design of peptide-based inhibitors and probes .
Medicine: It is also used in the study of peptide transport and metabolism in biological systems .
Industry: this compound is utilized in the production of peptide-based materials and as a building block for the synthesis of more complex peptides and proteins .
Mechanism of Action
The mechanism of action of D-Alanyl-O-benzoyl-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The benzoyl group may enhance the compound’s binding affinity and specificity for its targets, influencing various biochemical pathways .
Comparison with Similar Compounds
D-Alanyl-D-serine: A dipeptide composed of D-alanine and D-serine.
L-Alanyl-L-serine: A dipeptide composed of L-alanine and L-serine.
D-Alanyl-L-serine: A dipeptide composed of D-alanine and L-serine.
Uniqueness: D-Alanyl-O-benzoyl-L-serine is unique due to the presence of the benzoyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, solubility, and binding affinity, making it a valuable tool in various research applications .
Properties
CAS No. |
921933-78-0 |
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Molecular Formula |
C13H16N2O5 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-benzoyloxypropanoic acid |
InChI |
InChI=1S/C13H16N2O5/c1-8(14)11(16)15-10(12(17)18)7-20-13(19)9-5-3-2-4-6-9/h2-6,8,10H,7,14H2,1H3,(H,15,16)(H,17,18)/t8-,10+/m1/s1 |
InChI Key |
BKIAEMZSGYHNKW-SCZZXKLOSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](COC(=O)C1=CC=CC=C1)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(COC(=O)C1=CC=CC=C1)C(=O)O)N |
Origin of Product |
United States |
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